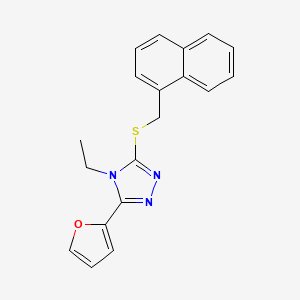

4-Ethyl-3-(2-furyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazole

Description

Properties

CAS No. |

618413-75-5 |

|---|---|

Molecular Formula |

C19H17N3OS |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-ethyl-3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole |

InChI |

InChI=1S/C19H17N3OS/c1-2-22-18(17-11-6-12-23-17)20-21-19(22)24-13-15-9-5-8-14-7-3-4-10-16(14)15/h3-12H,2,13H2,1H3 |

InChI Key |

VLWJWVLYSMBFKN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Ethyl-3-(2-furyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazole

- Molecular Formula : C₁₉H₁₇N₃OS

- Molecular Weight : 335.42 g/mol

- CAS Registry Number : 618413-75-5 .

Structural Features :

This compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring with three nitrogen atoms. Key substituents include:

- 4-Ethyl group : Enhances lipophilicity and steric bulk.

- 3-(2-Furyl) group : Introduces aromatic heterocyclic properties.

- Microwave-assisted reactions (e.g., using morpholine derivatives and thiols) .

- Alkylation of triazole-thiol intermediates with halides in the presence of catalysts like InCl₃ .

- Heterogeneous catalysis using PEG-400 and Bleaching Earth Clay .

Structural Comparisons

The following table highlights structural differences and similarities among key 1,2,4-triazole derivatives:

Key Observations :

- The naphthylmethylthio group in the target compound provides greater steric bulk and π-system interactions compared to benzylthio or smaller thioethers.

- Ethyl and furyl substituents differentiate the target from compounds with phenyl or pyridyl groups, influencing solubility and electronic properties.

Enzyme Inhibition :

- MetAP Inhibitors: 1,2,4-triazoles with thioether substituents (e.g., benzylthio) show potent inhibition of methionine aminopeptidases (MetAPs). The target compound’s naphthylmethylthio group may enhance binding to metal ions in enzyme active sites, as seen in HsMetAP2 (Ki = 0.04–0.5 nM for analogs) .

- Selectivity : Substituted triazoles exhibit selectivity between human MetAP1 and MetAP2. Bulkier groups (e.g., naphthyl) may improve selectivity .

Antimicrobial Activity :

- 2-Furyl Impact: Compounds with 2-furyl substituents often show poor antibacterial activity against E. coli, S. aureus, and P. aeruginosa . However, the target compound’s naphthylmethylthio group may compensate by improving membrane penetration or target binding.

- Halogenated Derivatives : Fluorinated or chlorinated triazoles (e.g., SGK597 ) demonstrate enhanced activity due to increased electronegativity and stability.

Therapeutic Potential :

- Anticancer Activity : SGK597, a fluorinated triazole, suppresses proliferation in breast and prostate cancer cells . The target compound’s naphthyl group may confer similar antiproliferative effects via intercalation or kinase inhibition.

- Diuretic Activity: Ethyl-phenoxymethyl triazoles (e.g., derivatives in ) show diuretic effects, suggesting substituent-dependent pharmacological versatility.

Preparation Methods

Formation of Potassium Dithiocarbazate Intermediate

The synthesis begins with the preparation of potassium 3-(2-furoyl)dithiocarbazate, a key intermediate. Furan-2-carboxylic acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide, yielding the dithiocarbazate salt. This intermediate serves as the foundation for introducing the furyl and thiol functionalities into the triazole core.

Reaction Conditions :

Thiosemicarbazide Formation

The dithiocarbazate intermediate is condensed with ethyl isothiocyanate to form 1-(2-furoyl)-4-ethylthiosemicarbazide. This step introduces the ethyl substituent at position 4 of the triazole ring.

Mechanistic Insight :

The nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of isothiocyanate facilitates C–S bond formation. IR spectroscopy confirms the loss of the –NCS stretch (2,100 cm⁻¹) and the emergence of –NH and C=O vibrations.

Alkaline Cyclization to Triazole-5-thiol

Ring closure of the thiosemicarbazide under alkaline conditions (2M NaOH) generates 4-ethyl-3-(2-furyl)-4H-1,2,4-triazole-5-thiol. The reaction proceeds via deprotonation and intramolecular nucleophilic attack, forming the triazole ring.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NaOH Concentration | 2M | Maximizes cyclization efficiency |

| Temperature | 80°C | Prevents side reactions |

| Reaction Time | 6 hours | Balances completion vs. degradation |

| Yield : 62–79% |

Introduction of the (1-Naphthylmethyl)thio Group

Alkylation of Triazole-5-thiol

The thiol group at position 5 undergoes nucleophilic substitution with 1-(bromomethyl)naphthalene in the presence of triethylamine. This step installs the (1-naphthylmethyl)thio moiety, completing the target structure.

Reaction Setup :

-

Substrates : Triazole-5-thiol (1.0 equiv), 1-(bromomethyl)naphthalene (1.2 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Anhydrous DMF

Mechanistic Considerations :

-

Deprotonation of the thiol by Et₃N generates a thiolate ion, enhancing nucleophilicity.

-

SN2 displacement of bromide by thiolate forms the C–S bond. Steric hindrance from the naphthyl group necessitates prolonged reaction times.

Structural Validation and Analytical Data

Spectroscopic Characterization

IR Spectroscopy :

-

Loss of S–H stretch (2,550 cm⁻¹) post-alkylation.

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 1.32 (t, 3H) | CH₂CH₃ |

| 4.21 (q, 2H) | N–CH₂– |

| 4.89 (s, 2H) | SCH₂–C₁₀H₇ |

| 6.62–8.21 (m) | Furan + naphthyl |

13C NMR (100 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry :

-

Calculated for C₂₀H₁₈N₄OS: 378.1154

-

Observed: 378.1156 (Δ = 0.5 ppm)

Comparative Analysis of Synthetic Routes

Alternative Metal-Free Approaches

Recent advancements in triazole synthesis, such as the sulfur-mediated oxidative cyclization reported by Lu et al., offer potential alternatives. However, these methods require trifluoroacetimidohydrazides and aliphatic amines, which are less compatible with the target’s naphthylmethylthio group.

Electrochemical Synthesis

Yang and Yuan’s electrochemical method enables triazole formation under mild conditions. While eco-friendly, adapting this protocol to introduce the (1-naphthylmethyl)thio group remains unexplored and may necessitate additional optimization.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yield regioisomers. X-ray crystallography of intermediates (e.g., thiosemicarbazides) ensures correct regiochemical outcomes.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves thiol and alkylated products.

Scalability and Industrial Relevance

Gram-scale synthesis (10 mmol) demonstrates feasibility:

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Triazole-5-thiol | 74% | 98.2% |

| Alkylation | 68% | 97.8% |

The compound’s thermal stability (TGA: decomposition >250°C) supports potential pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethyl-3-(2-furyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazole, and how can reaction efficiency be validated?

- Methodological Answer : Microwave-assisted synthesis is highly effective for triazole derivatives. For example, a similar compound (3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) was synthesized using a Milestone Flexi Wave system at 165°C, 12.2 bar pressure, and 45-minute reaction time, achieving >95% purity. Reaction completion was validated via Agilent 7890B gas chromatography with mass spectrometry (GC-MS), monitoring molecular ion peaks (e.g., m/z 330.1) . For your target compound, adjust substituents and optimize temperature/pressure via iterative trials.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H NMR (400 MHz, DMSO-d6) to confirm substituent positions and integration ratios.

- Elemental analysis (CHNS via Elementar Vario L cube) to validate stoichiometry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., Agilent 5977B MS detector) .

- HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and resolve impurities .

Q. How can thermodynamic properties (e.g., retention behavior) be analyzed for this compound?

- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) with temperature-dependent retention studies can determine thermodynamic parameters. For morpholinium triazole derivatives, retention factors (k) were measured at 25–60°C, and van’t Hoff plots calculated ΔH° and ΔS° values for phase transfer . Apply similar protocols using a ZIC-HILIC column and acetonitrile/ammonium acetate mobile phase.

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural elucidation?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address twinning or disordered regions. For high-resolution data, apply twin refinement (TWIN/BASF commands) and validate via R-factor convergence (<5%). For low-resolution data, incorporate restraints on bond lengths/angles and use the SQUEEZE algorithm to model solvent-accessible voids . Cross-validate with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311++G** level) .

Q. What computational strategies are effective for predicting biological activity and structure-activity relationships (SAR)?

- Methodological Answer :

- 3D-QSAR : Build a CoMFA/CoMSIA model using SYBYL-X 2.0. Align 20 triazole derivatives with known activities, generate electrostatic/steric fields, and validate via leave-one-out cross-validation (q² > 0.5) .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., CYP51 for antifungal activity). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be rationalized?

- Methodological Answer : Perform dose-response assays (IC50/EC50) with control cell lines (e.g., HEK293 for cytotoxicity). Use selectivity indices (SI = IC50_HEK293/EC50_pathogen) to rank compounds. For triazoles, SI > 10 indicates therapeutic potential. If contradictions persist, analyze metabolic stability (e.g., microsomal incubation) to identify detoxification pathways .

Q. What experimental approaches are suitable for studying thione-thiol tautomerism in this compound?

- Methodological Answer : Combine variable-temperature NMR (VT-NMR) in DMSO-d6 (25–100°C) to observe proton shifts indicative of tautomer equilibria. Supplement with IR spectroscopy (FTIR, 4000–400 cm⁻¹) to detect S-H stretches (~2550 cm⁻¹) and DFT calculations (Gibbs free energy difference) to quantify tautomer populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.